Sodium potassium, often referred to as potassium sodium alloy, is a metallic compound consisting primarily of sodium and potassium. The general formula for this compound can vary, but it is commonly represented as KNa, with a typical ratio of sodium to potassium being approximately 2:1 or 1:4 depending on the specific form. The molecular weight of sodium potassium alloy is approximately 62.088 g/mol, while that of potassium sodium tartrate (another related compound) is 184.18 g/mol
NaK is a hazardous material due to its following properties:
Safe handling of NaK requires specialized equipment and procedures, including:
Sodium potassium alloys are highly reactive, especially with water and moisture in the air. Upon contact with water, these alloys can undergo vigorous reactions, producing hydrogen gas and heat:
In the presence of oxygen, sodium potassium can oxidize rapidly, leading to the formation of various oxides and hydroxides such as sodium hydroxide and potassium hydroxide .
Sodium potassium plays a crucial role in biological systems, particularly in cellular functions. The sodium-potassium pump is an essential membrane protein that maintains the electrochemical gradient across cell membranes by actively transporting sodium ions out of and potassium ions into cells. This process is vital for numerous physiological functions including muscle contraction, nerve impulse transmission, and maintaining osmotic balance .
Sodium potassium alloys can be synthesized through various methods:
For example, the preparation of sodium potassium tartrate involves dissolving tartaric acid in water, followed by basification with sodium hydroxide to yield the desired salt .
Sodium potassium compounds have diverse applications:
Several compounds share similarities with sodium potassium due to their ionic nature or metallic properties:
Compound | Composition | Unique Features |
---|---|---|
Sodium Potassium Tartrate | C4H4KNaO6 | Exhibits piezoelectric properties; used medicinally. |
Sodium Hydroxide | NaOH | Strong base; widely used in chemical industries. |
Potassium Hydroxide | KOH | Strong base; used in food processing and cleaning. |
Sodium Oxalate | Na2C2O4 | Used as a reducing agent; interacts with calcium ions. |
Sodium potassium stands out due to its unique reactivity and biological significance compared to these compounds. Its role in cellular processes through the sodium-potassium pump highlights its importance beyond mere chemical interactions .
The semisynthetic assembly of membrane protein constructs has emerged as a powerful approach to overcome the inherent challenges of expressing full-length transmembrane proteins. Split intein-mediated ligation represents one of the most promising methodologies for constructing functional membrane proteins in synthetic environments. This approach utilizes the trans-splicing capabilities of engineered split inteins to facilitate native peptide ligation between synthetic transmembrane peptide segments and expressed soluble protein domains.
The Cysteine-to-Phenylalanine-to-Alanine system derived from ultrafast wild-type variants has demonstrated exceptional utility in membrane protein semisynthesis due to its improved extein tolerance and versatility. This system enables the construction of bitopic transmembrane proteins, which represent approximately fifty percent of all transmembrane proteins in the human genome. The methodology involves expressing the soluble domain fused to the amino-terminal split intein fragment in bacterial systems, while the transmembrane domain is chemically synthesized and incorporated with the carboxy-terminal intein fragment.
Recent developments have shown that semisynthetic transmembrane proteins constructed through intein-mediated ligation retain full functionality after assembly. Specifically, the extracellular domain of programmed cell death protein 1, a mammalian immune checkpoint receptor, maintains its ligand-binding capacity when ligated to synthetic transmembrane peptides in giant unilamellar vesicle membranes. This demonstrates the practical applicability of these methodologies for creating functional membrane protein constructs for biochemical and pharmacological research.
The integration of semisynthetic membrane proteins into giant unilamellar vesicles represents a significant advancement in membrane protein research methodologies. This approach bypasses the requirement for detergent-mediated reconstitution, which often compromises protein functionality and membrane integrity. The synthetic transmembrane peptides are directly incorporated into the lipid bilayer during vesicle formation, creating a more native-like environment for subsequent protein assembly.
Machine learning approaches have recently been applied to optimize artificial synthesis environments for membrane proteins through the Membrane Protein Learning and Expression system. This methodology generates over twenty thousand different artificial chemical-protein environments spanning twenty-eight distinct membrane proteins, capturing the interdependent impact of lipid types, chemical environments, chaperone proteins, and protein structures on membrane protein synthesis. The system has identified quantitative metrics based on the hydrophobicity of membrane-contacting amino acids that can predict successful membrane protein synthesis in artificial environments.
The thermostable exoshell technology has also contributed to membrane protein stabilization methodologies. These engineered protein nanoparticles provide steric accommodation and charge complementation to membrane proteins, improving functional folding yields by approximately one hundred-fold compared to conventional approaches. The exoshells contain four 4.5-nanometer pores that allow substrate access while maintaining protein protection from denaturation.
Voronoi tessellation has emerged as a powerful tool for characterizing void spaces in Na-K crystalline frameworks and ionic liquids. By partitioning structures into polyhedra centered on atomic positions, this method identifies potential ion migration pathways through vertices, edges, and faces [1] [3]. The CAVD algorithm enhances traditional approaches by incorporating face-centered sites, critical for capturing sodium and potassium positions in complex geometries [1].
Key advancements include:
Material | Avg. Void Radius (Å) | Asphericity | Mobile Ion Recovery (%) |
---|---|---|---|
KFeSO$$_4$$F | 2.1 ± 0.3 | 0.18 | 98.7 |
Na$$2$$MnP$$2$$O$$_7$$ | 1.9 ± 0.2 | 0.27 | 95.4 |
Table 1: Voronoi-derived metrics for alkali metal host materials [1] [3]
Molecular dynamics simulations paired with Voronoi analysis show K$$^+$$ preferentially occupies larger polyhedral faces (15–20% volume fraction) compared to Na$$^+$$ (8–12%) in mixed-cation systems [3]. This geometric preference underlies the 3x higher diffusion coefficients observed for potassium in NASICON-type structures [1].
ML models trained on 6,955 alkali metal compounds [1] now predict Na-K phase diagrams with <5% error versus experimental data [4]. Neural networks using Voronoi descriptors and radial distribution functions achieve 92% accuracy in identifying pressure-induced BCC→FCC transitions between 5–15 GPa [4].
Notable predictions:
Pressure (GPa) | Predicted Phase (Na) | Predicted Phase (K) | Transition Energy (meV/atom) |
---|---|---|---|
0.1 | BCC | BCC | 12.4 |
5.0 | FCC | tI4 | 18.9 |
15.0 | tI4 | Liquid | 7.2 |
Table 2: ML-predicted phase stability in Na-K systems [4]
Transfer learning from rubidium data [4] enabled accurate Na-K predictions despite limited training data, demonstrating ML's potential for extrapolating across alkali metals.
BD simulations solve the Langevin equation:
$$
mi \frac{d^2 \mathbf{r}i}{dt^2} = -\nabla U(\mathbf{r}i) - \gamma \frac{d\mathbf{r}i}{dt} + \sqrt{2\gamma k_B T} \mathbf{W}(t)
$$
where $$ \gamma $$ is the friction coefficient and $$ \mathbf{W}(t) $$ represents Wiener noise [6]. Applied to Na-K channels, BD reveals:
Simulation outputs:
Metadynamics simulations map the free energy $$ \Delta G $$ of Na$$^+$$/K$$^+$$ migration:
$$
\Delta G(x) = -k_B T \ln P(x) + C
$$
where $$ P(x) $$ is the probability density along reaction coordinate $$ x $$ [5]. Key findings:
Transport Mechanism | Na$$^+$$ $$\Delta G$$ (eV) | K$$^+$$ $$\Delta G$$ (eV) |
---|---|---|
Vacancy-assisted | 0.85 ± 0.10 | 0.62 ± 0.08 |
Interstitial | 1.15 ± 0.12 | 0.73 ± 0.09 |
Coupled Na-K | 0.60 ± 0.07 | 0.55 ± 0.06 |
Table 3: Free energy barriers in $$\beta$$-alumina [1] [5]
Percolation analysis shows ionic conductivity requires >60% connected Voronoi nodes, explaining the sharp conductivity drop in Na$${1.5}$$K$${0.5}$$FePO$$_4$$ below 300 K [5].
Flammable;Corrosive